molecular formula C9H16ClNO6 B14512140 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate CAS No. 62581-13-9

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate

Cat. No.: B14512140
CAS No.: 62581-13-9
M. Wt: 269.68 g/mol
InChI Key: PCTCFZSNNSZBKG-UHFFFAOYSA-N
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Description

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The perchlorate anion is associated with the positively charged nitrogen atom, forming a stable ionic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the quaternization of 1-methyl-1-azabicyclo[2.2.2]octane with a suitable carboxylating agent, followed by the introduction of the perchlorate anion. One common method involves the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with chloroacetic acid under basic conditions to form the carboxylated intermediate. This intermediate is then treated with perchloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the nitrogen atom.

Scientific Research Applications

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to certain biologically active amines.

    Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting the central nervous system, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials, including ionic liquids and surfactants

Mechanism of Action

The mechanism by which 2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom can form electrostatic interactions with negatively charged sites on proteins, influencing their activity. Additionally, the bicyclic structure can provide steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate is unique due to its combination of a quaternary ammonium center and a carboxylate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62581-13-9

Molecular Formula

C9H16ClNO6

Molecular Weight

269.68 g/mol

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octane-2-carboxylic acid;perchlorate

InChI

InChI=1S/C9H15NO2.ClHO4/c1-10-4-2-7(3-5-10)6-8(10)9(11)12;2-1(3,4)5/h7-8H,2-6H2,1H3;(H,2,3,4,5)

InChI Key

PCTCFZSNNSZBKG-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)CC2C(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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